molecular formula C20H16O3 B1286747 2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid CAS No. 893736-38-4

2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B1286747
CAS RN: 893736-38-4
M. Wt: 304.3 g/mol
InChI Key: ZVMSJATUQLEIKA-UHFFFAOYSA-N
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Description

2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid is a compound that can be associated with biphenyl structures, which are often used in the synthesis of various organic molecules with potential pharmacological activities. The presence of the benzyloxy group and the carboxylic acid moiety suggests that this compound could be an intermediate or a final product in synthetic organic chemistry, particularly in the creation of molecules with specific functional groups that may exhibit biological activity.

Synthesis Analysis

The synthesis of compounds similar to this compound can involve metal-free coupling reactions, as demonstrated in the synthesis of 3-acyloxy-2,3-dihydrobenzofurans, which are structurally related to biphenyl carboxylic acids. The coupling of 2-vinylphenols with carboxylic acids using Bu4NI as a catalyst and t-BuOOH as an oxidant is a notable method due to its high atom economy and functional group tolerance . Additionally, Pd(II)-catalyzed carboxylation of aryl and vinyl C-H bonds has been developed to form dicarboxylic acids, which could be applicable to the synthesis of biphenyl carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of compounds related to this compound can be complex, as seen in the crystal structure determination of benzothiophene-based compounds. These structures often involve hydrogen-bonded dimers and intricate 3D arrangements with hydrogen bonds and π-π interactions, which could also be expected in the crystal structure of biphenyl carboxylic acids .

Chemical Reactions Analysis

Biphenyl carboxylic acids can undergo various chemical reactions, including cyclization. For instance, the reaction of 2'-substituted biphenyl-2-carboxylic acids with lead tetra-acetate in refluxing benzene solution can afford benzocoumarin derivatives, suggesting that similar oxidative cyclization reactions could be applicable to this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran-carboxylic acid derivatives have been studied using DFT calculations, which provide insights into the electronic structure, vibrational properties, and potential biological activities. These studies include molecular docking, which suggests that such compounds could have inhibitory effects against cancer and microbial diseases. The vibrational properties and spectroscopic data of these compounds are crucial for understanding their reactivity and potential applications . Similarly, the IR-spectroscopic characterization and quantum chemical DFT calculations of related compounds, such as coumarin-3-phosphonic acid and benzoxaphosphorine-3-carboxylic acid derivatives, provide valuable information about their electronic structure and vibrational properties .

Scientific Research Applications

1. Complex Frameworks and Magnetic Properties The compound is used in the synthesis of coordination polymers which show diverse 1D and 3D frameworks. The orientations of carboxylate groups in isomeric benzenedicarboxylates, including 2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid, influence the nucleation, dimensionality, and interpenetration of these frameworks. These structures are significant for their magnetic properties, and some even demonstrate good energy storage performances (Li et al., 2015).

2. Luminescent Properties and Synthesis The compound is involved in the synthesis of novel biphenyl ester derivatives which have shown significant anti-tyrosinase activities. These activities are essential for clinical treatments of various conditions like hypertension and inflammation (Kwong et al., 2017). Moreover, some derivatives of this compound, when used with lanthanide coordination compounds, exhibit photophysical properties influenced by electron-withdrawing and electron-donating groups (Sivakumar et al., 2010).

3. Medical Application in Tuberculosis Treatment It has been used in the design and synthesis of certain derivatives that have been evaluated for anti-tubercular activity. These derivatives have shown moderate activity against multidrug-resistant and extensively drug-resistant tuberculosis strains (Lu et al., 2011).

4. Catalytic Reactions and Carboxylation The compound is utilized in catalytic reactions, particularly in the carboxylation of benzyl chlorides with atmospheric carbon dioxide. This process is pivotal in synthesizing phenylacetic acids, highlighting the compound's relevance in catalytic chemistry (Zhang et al., 2015).

5. Polymer Construction and Luminescence Another significant application is in the construction of new coordination polymers. These polymers, constructed from dicarboxylate and different organic N-donor ligands, have been structurally characterized and analyzed for their luminescent properties, contributing to the field of material sciences (Hong, 2012).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(2-phenylmethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-20(22)17-10-6-9-16(13-17)18-11-4-5-12-19(18)23-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMSJATUQLEIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602444
Record name 2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893736-38-4
Record name 2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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